molecular formula C8H13N3 B2494518 1-Methyl-3-pyrrolidin-3-ylpyrazole CAS No. 1368111-62-9

1-Methyl-3-pyrrolidin-3-ylpyrazole

Cat. No.: B2494518
CAS No.: 1368111-62-9
M. Wt: 151.213
InChI Key: CKVMGZORIHRUAV-UHFFFAOYSA-N
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Description

1-Methyl-3-pyrrolidin-3-ylpyrazole is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen atoms in the pyrazole ring and the pyrrolidine ring contributes to its reactivity and versatility in chemical synthesis.

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-3-pyrrolidin-3-ylpyrazole are currently unknown. This compound is a derivative of pyrrolidinone , a five-membered nitrogen heterocycle which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrrolidinones are known to induce prominent pharmaceutical effects , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Pyrrolidine compounds are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring . These properties may influence the bioavailability of this compound, but specific studies are needed to confirm this.

Result of Action

Given that pyrrolidinones are known to induce various pharmaceutical effects , it is plausible that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-pyrrolidin-3-ylpyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted hydrazine with a 1,3-diketone, followed by cyclization to form the pyrazole ring. The pyrrolidine ring can be introduced through subsequent reactions involving suitable reagents and conditions, such as reductive amination or cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and green chemistry principles can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-pyrrolidin-3-ylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-pyrrolidin-3-ylpyrazole is unique due to the combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

1-methyl-3-pyrrolidin-3-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-5-3-8(10-11)7-2-4-9-6-7/h3,5,7,9H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVMGZORIHRUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368111-62-9
Record name 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole
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